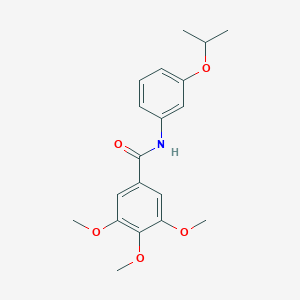![molecular formula C20H18N2O3 B268295 N-[3-(2-phenoxyethoxy)phenyl]nicotinamide](/img/structure/B268295.png)
N-[3-(2-phenoxyethoxy)phenyl]nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(2-phenoxyethoxy)phenyl]nicotinamide, commonly known as PHA-665752, is a small molecule inhibitor that targets the c-Met receptor tyrosine kinase. The c-Met receptor is a crucial signaling pathway that regulates various cellular processes such as cell proliferation, migration, and differentiation. The overexpression of c-Met is associated with various types of cancers, including lung, liver, and breast. Hence, PHA-665752 has been extensively studied for its potential as an anti-cancer agent.
作用机制
PHA-665752 works by inhibiting the c-Met receptor tyrosine kinase, which is overexpressed in various types of cancers. The c-Met receptor plays a crucial role in regulating cell proliferation, migration, and differentiation. By inhibiting the c-Met receptor, PHA-665752 blocks the downstream signaling pathways, leading to the inhibition of cancer cell growth and metastasis.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, PHA-665752 has also been studied for its effects on various physiological processes. PHA-665752 has been shown to inhibit angiogenesis, which is the formation of new blood vessels. This property makes PHA-665752 a potential treatment for diseases such as age-related macular degeneration and diabetic retinopathy.
实验室实验的优点和局限性
One of the main advantages of PHA-665752 is its specificity towards the c-Met receptor. This property makes PHA-665752 a valuable tool for studying the role of c-Met in various cellular processes. However, one of the limitations of PHA-665752 is its poor solubility, which can affect its bioavailability and efficacy in vivo.
未来方向
There are several future directions for the study of PHA-665752. One of the areas of research is the development of more potent and selective c-Met inhibitors. In addition, further studies are needed to investigate the potential of PHA-665752 in combination with other anti-cancer agents. Finally, the development of more efficient synthesis methods for PHA-665752 can lead to its wider availability and use in research.
Conclusion:
PHA-665752 is a small molecule inhibitor that targets the c-Met receptor tyrosine kinase. Its specificity towards the c-Met receptor makes it a valuable tool for studying the role of c-Met in various cellular processes. In addition, its potential as an anti-cancer agent and treatment for inflammatory diseases make it a promising candidate for further research.
合成方法
The synthesis of PHA-665752 involves several steps, starting from commercially available starting materials. The first step involves the preparation of 2-phenoxyethanol, which is then reacted with 3-bromoaniline to form 3-(2-phenoxyethoxy)aniline. This intermediate is then reacted with 3-chloronicotinoyl chloride to form PHA-665752.
科学研究应用
PHA-665752 has been extensively studied for its potential as an anti-cancer agent. In preclinical studies, PHA-665752 has shown promising results in inhibiting the growth and metastasis of various types of cancers. In addition, PHA-665752 has also been studied for its potential in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
属性
产品名称 |
N-[3-(2-phenoxyethoxy)phenyl]nicotinamide |
|---|---|
分子式 |
C20H18N2O3 |
分子量 |
334.4 g/mol |
IUPAC 名称 |
N-[3-(2-phenoxyethoxy)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H18N2O3/c23-20(16-6-5-11-21-15-16)22-17-7-4-10-19(14-17)25-13-12-24-18-8-2-1-3-9-18/h1-11,14-15H,12-13H2,(H,22,23) |
InChI 键 |
YMHQKFHPJDTGBB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)NC(=O)C3=CN=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)NC(=O)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268215.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B268216.png)
![N-[4-(isobutyrylamino)phenyl]cyclohexanecarboxamide](/img/structure/B268217.png)
![3-propoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268218.png)

![3-propoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268220.png)
![3-propoxy-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268221.png)
![N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B268222.png)
![2,4-dichloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268226.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268229.png)

![2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268231.png)

